7,9-Fluoranthenediol
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Overview
Description
7,9-Fluoranthenediol is a polycyclic aromatic hydrocarbon with the molecular formula C16H10O2. It is a derivative of fluoranthene, featuring hydroxyl groups at the 7th and 9th positions on the fluoranthene ring system.
Preparation Methods
The synthesis of 7,9-Fluoranthenediol typically involves the hydroxylation of fluoranthene. One common method includes the use of strong oxidizing agents such as potassium permanganate (KMnO4) in an alkaline medium. The reaction conditions often require controlled temperatures and pH to ensure selective hydroxylation at the desired positions .
Industrial production methods for this compound are less documented, but they likely involve similar oxidative processes with optimized conditions for large-scale synthesis. The use of catalysts and continuous flow reactors may enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
7,9-Fluoranthenediol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be further oxidized to form quinones. Common oxidizing agents include chromium trioxide (CrO3) and hydrogen peroxide (H2O2).
Reduction: The compound can be reduced to form dihydroxy derivatives using reducing agents such as sodium borohydride (NaBH4).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with CrO3 may yield fluoranthenequinone, while reduction with NaBH4 produces dihydroxyfluoranthene.
Scientific Research Applications
7,9-Fluoranthenediol has several applications in scientific research:
Chemistry: It serves as a precursor for synthesizing more complex polycyclic aromatic compounds. Its unique structure allows for the study of aromaticity and electronic effects in polycyclic systems.
Biology: The compound’s potential as a biochemical probe is being explored, particularly in studying enzyme-catalyzed oxidation reactions.
Medicine: Research is ongoing to investigate its potential as an anticancer agent, given its structural similarity to other bioactive polycyclic compounds.
Mechanism of Action
The mechanism by which 7,9-Fluoranthenediol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites, influencing the compound’s binding affinity and specificity. Pathways involved may include oxidative stress responses and signal transduction mechanisms .
Comparison with Similar Compounds
7,9-Fluoranthenediol can be compared with other hydroxylated fluoranthene derivatives, such as 1,3-dihydroxyfluoranthene and 2,7-dihydroxyfluoranthene. These compounds share similar structural features but differ in the positions of the hydroxyl groups, leading to variations in their chemical reactivity and biological activity .
Similar Compounds
- 1,3-Dihydroxyfluoranthene
- 2,7-Dihydroxyfluoranthene
- Fluoranthenequinone
- 9-Fluorenemethanol
Each of these compounds has unique properties and applications, highlighting the versatility of hydroxylated fluoranthene derivatives in scientific research and industrial applications.
Properties
CAS No. |
144468-23-5 |
---|---|
Molecular Formula |
C16H10O2 |
Molecular Weight |
234.25 g/mol |
IUPAC Name |
fluoranthene-7,9-diol |
InChI |
InChI=1S/C16H10O2/c17-10-7-13-11-5-1-3-9-4-2-6-12(15(9)11)16(13)14(18)8-10/h1-8,17-18H |
InChI Key |
MZNWWLNVPGIJEA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)C4=C(C3=CC=C2)C(=CC(=C4)O)O |
Origin of Product |
United States |
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